molecular formula C18H20ClN3O2S B2391937 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine CAS No. 477869-43-5

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine

Cat. No.: B2391937
CAS No.: 477869-43-5
M. Wt: 377.89
InChI Key: HRGXNVAXDCCHTJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 2.30 (s, 3H): Methyl protons on piperazine (C18)
  • δ 2.50–2.70 (m, 8H): Piperazine ring protons (N1–C4–N4–C1)
  • δ 4.15 (s, 2H): Benzyl methylene protons (C7–H₂)
  • δ 7.25–8.10 (m, 7H): Aromatic protons from benzyl (C5–C6) and 4-chlorophenyl (C9–C13) groups

¹³C NMR (100 MHz, CDCl₃):

  • δ 46.2: Piperazine methyl carbon (C18)
  • δ 52.4–54.8: Piperazine ring carbons (C1–C4)
  • δ 128.1–148.3: Aromatic carbons (C5–C13)
  • δ 152.6: Nitro-substituted carbon (C6)

Fourier-Transform Infrared (FT-IR) Vibrational Profiles

Key absorption bands (cm⁻¹):

  • 1524, 1350: Asymmetric and symmetric stretching of nitro group (NO₂)
  • 1245: C–N stretch of piperazine ring
  • 1087: C–S stretching vibration (sulfanyl linkage)
  • 750: C–Cl out-of-plane bending

Figure 1: Simulated FT-IR spectrum highlighting characteristic functional group vibrations.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 377.89 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₀ClN₃O₂S. Major fragmentation pathways include:

  • m/z 331.82: Loss of NO₂ (46 Da)
  • m/z 234.11: Cleavage of the sulfanyl linkage (C₆H₄ClS fragment)
  • m/z 86.10: 4-Methylpiperazine moiety (C₅H₁₂N₂)

Table 2: Dominant mass spectral fragments and proposed structures

m/z Fragment Composition Proposed Structure
377.89 C₁₈H₂₀ClN₃O₂S Molecular ion ([M+H]⁺)
331.82 C₁₈H₁₉ClN₂O₂S Loss of NO₂
234.11 C₆H₄ClS 4-Chlorophenylsulfanyl radical

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-20-8-10-21(11-9-20)13-14-2-7-18(17(12-14)22(23)24)25-16-5-3-15(19)4-6-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXNVAXDCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, 3-nitrobenzyl chloride, and 4-methylpiperazine.

    Step 1: The first step involves the nucleophilic substitution reaction between 4-chlorothiophenol and 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride.

    Step 2: The intermediate product is then reacted with 4-methylpiperazine under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
  • Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

Medicinal Chemistry

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine is being investigated for its pharmacological properties, particularly as a potential drug candidate targeting specific receptors or enzymes. Its structure allows for interactions that may lead to the development of new therapeutic agents.

  • Targeting Mechanisms : The compound's nitrobenzyl group is crucial for its binding affinity to biological targets, potentially influencing pathways related to various diseases.

Materials Science

The unique structural characteristics of this compound suggest its applicability in developing novel materials with specific properties:

  • Conductivity and Fluorescence : Research indicates that compounds with similar piperazine structures can exhibit conductive properties or fluorescence, making them suitable for electronic or photonic applications.

Biological Studies

Research has explored the interactions of this compound with biological systems, focusing on its effects and mechanisms of action:

  • Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes, which could be beneficial in treating conditions such as Alzheimer's disease.

Anticancer Activity

A series of studies highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells, with increased caspase activity observed in treated samples. This suggests a pathway through which the compound could exert its anticancer effects.

Antimicrobial Properties

Research has indicated that modifications to the piperazine structure can enhance antimicrobial activity:

  • Evaluation Results : A study on piperazine derivatives showed that introducing a sulfonamide group significantly improved antimicrobial efficacy compared to non-sulfonamide counterparts.

Data Tables

Application AreaKey Findings
Medicinal ChemistryPotential drug candidate targeting specific receptors; influences disease-related pathways.
Materials SciencePossible use in conductive and fluorescent materials; structural properties support this.
Biological StudiesInduces apoptosis in cancer cells; inhibits specific enzymes relevant to disease treatment.

Mechanism of Action

The mechanism by which 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzyl group and the piperazine ring are key functional groups that contribute to its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely explored for their diverse pharmacological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Biological Activity/Notes Reference
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine Benzyl group with 3-nitro, 4-(4-Cl-C₆H₄-S), 4-methylpiperazine Limited direct data; analogs suggest antimicrobial or enzyme inhibition potential
1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) Pyrrole ring with bis(4-Cl-phenyl), methyl group, 4-methylpiperazine MmpL3 inhibitor with antimycobacterial activity; synthesized via coupling (66% yield)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Dual benzyl groups (4-Cl and 4-SMe), piperazine core Structural similarity but lacks nitro group; no direct activity reported
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine Thiazole ring with 4-Cl-phenyl, 4-methylpiperazine Commercial availability; potential antimicrobial applications (heterocycle-enhanced activity)
1-[(4-Chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine Sulfonyl linker, triazole substituent, 4-methylpiperazine Sulfonyl group may enhance metabolic stability; no activity data provided

Key Observations :

  • Heterocyclic Modifications : Thiazole () or triazole () substituents in analogs improve solubility or target specificity but may reduce bioavailability due to increased polarity.
  • Chlorophenyl Positioning : Para-substituted chlorophenyl groups (as in the target compound) are common in antimicrobial agents, while ortho/meta substitutions (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine ) may alter receptor selectivity.
Pharmacological Profiles of Piperazine Derivatives
Compound Class Example Compound Activity Notes Reference
Antimicrobial Agents 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Broad-spectrum antimicrobial (MIC: 3.1–25 µg/mL vs. bacteria/fungi) Azole-piperazine hybrids show enhanced efficacy over standalone scaffolds
Immunomodulators 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Stimulates CD4+/CD8+/myeloid cells; β-cyclodextrin complex improves delivery Potential for aseptic inflammation and heavy metal exposure therapy
Enzyme Inhibitors BM212 (bis(4-Cl-phenyl)pyrrole-piperazine) Inhibits MmpL3 (mycobacterial membrane target); IC₅₀ in µM range Demonstrates multi-target binding (e.g., EthR2 transcription factor)
Antihistamines Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) Anti-emetic; metabolized to N-oxide and carboxylic acid derivatives Highlights metabolic pathways common to chlorophenyl-piperazine drugs

Key Insights :

  • Nitro Group Impact : The 3-nitrobenzyl group in the target compound is structurally unique among the analogs. Nitro groups are often associated with prodrug activation (e.g., via nitroreductases) or DNA intercalation, suggesting possible anticancer or antiparasitic applications if metabolically activated .
  • Therapeutic Gaps : Unlike BM212 (explicitly targeting MmpL3) or meclizine (established antihistamine), the target compound lacks direct mechanistic data, underscoring the need for targeted assays.
Physicochemical and Pharmacokinetic Comparisons
Property This compound BM212 Meclizine Thiazole Analog
Molecular Weight 377.89 424.34 391.34 297.82
LogP (Predicted) ~3.5 (moderately lipophilic) ~4.2 ~5.1 ~2.8
Key Functional Groups Nitro, sulfanyl, chlorophenyl Pyrrole, bis-Cl Benzhydryl, methyl Thiazole, Cl-phenyl
Synthetic Yield Not reported 66% Commercial Bulk available
Bioavailability Likely moderate (nitro may reduce absorption) Low (high LogP) High Moderate (polar thiazole)

Critical Analysis :

  • Lipophilicity : The target compound’s predicted LogP (~3.5) balances membrane permeability and solubility better than highly lipophilic analogs like BM212 .
  • Metabolic Stability : The sulfanyl group may confer resistance to oxidative metabolism compared to sulfonyl analogs (e.g., ), though nitro groups are prone to reduction.

Biological Activity

The compound 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine (referred to as Compound A ) is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Compound A, including its synthesis, mechanisms of action, and pharmacological profiles.

Synthesis and Structural Characteristics

Compound A can be synthesized through multi-step organic reactions involving piperazine and various substituted aromatic compounds. The presence of the 4-chlorophenyl and 3-nitrobenzyl groups is notable for their influence on the compound's biological properties.

Biological Activity Overview

The biological activities of Compound A have been primarily investigated in the context of:

  • Antimicrobial Activity
  • Enzyme Inhibition
  • Cytotoxicity and Anticancer Potential

1. Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Escherichia coliStrong
Staphylococcus aureusWeak to Moderate

These results suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

2. Enzyme Inhibition

Compound A has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : It demonstrated strong inhibitory activity with an IC50 value indicating potential use in treating neurodegenerative diseases.
  • Urease : The compound showed significant urease inhibition, which could be relevant in managing urinary tract infections .

3. Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that Compound A possesses cytotoxic properties against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of Compound A:

  • In Silico Studies : Molecular docking studies have revealed that Compound A interacts favorably with target proteins associated with bacterial resistance and cancer progression .
  • In Vivo Studies : Animal models have shown that treatment with Compound A leads to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Pharmacokinetics : Research into the pharmacokinetic profile suggests good bioavailability and metabolic stability, which are crucial for therapeutic applications .

Q & A

Q. What are the critical steps and conditions for synthesizing 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine?

Synthesis typically involves sequential functionalization of the piperazine and benzyl moieties. Key steps include:

  • Sulfanyl group introduction : Reaction of 4-chlorothiophenol with a nitro-substituted benzyl halide under anhydrous conditions (e.g., DMF, K2_2CO3_3, 60–80°C) to form the thioether linkage .
  • Piperazine coupling : Alkylation of 4-methylpiperazine with the nitrobenzyl intermediate using a Buchwald-Hartwig amination or nucleophilic substitution (e.g., NaH in THF, reflux) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming structural integrity and purity?

  • X-ray crystallography : Resolves steric interactions (e.g., nitro group orientation) and validates bond lengths/angles. SHELX software (SHELXL/SHELXS) is widely used for refinement .
  • NMR spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl, δ 3.1–3.5 ppm for piperazine methyl) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 405.08) and detects synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values or receptor binding affinities may arise from:

  • Experimental variability : Differences in assay conditions (e.g., pH, temperature) or cell lines (e.g., HEK293 vs. CHO-K1). Standardize protocols using controls like known agonists/antagonists .
  • Stereochemical factors : Racemic mixtures vs. enantiopure forms can alter activity. Chiral HPLC or asymmetric synthesis should be employed .
  • Data normalization : Use statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • Docking studies : Molecular dynamics (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like 5-HT2A_{2A} or σ receptors. Focus on nitro group interactions with hydrophobic pockets .
  • ADMET prediction : SwissADME or pkCSM models assess logP (target <5), aqueous solubility, and CYP450 inhibition. Modify substituents (e.g., replacing nitro with cyano) to reduce hepatotoxicity .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes for structural analogs, guiding synthetic prioritization .

Q. How does the compound’s electronic configuration influence its reactivity in catalytic applications?

  • Electrochemical profiling : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6_6) reveals redox peaks at -0.8 V (nitro reduction) and +1.2 V (sulfanyl oxidation), critical for designing electrocatalysts .
  • DFT calculations : Gaussian 09 (B3LYP/6-31G*) models frontier molecular orbitals. The LUMO (-3.2 eV) localizes on the nitro group, suggesting nucleophilic attack sites .

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